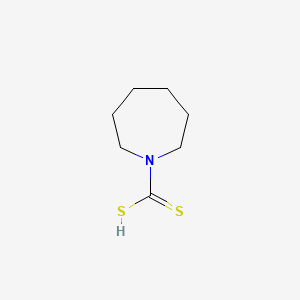
Azepane-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepane-1-carbodithioic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13NS2 and its molecular weight is 175.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Azepane-1-carbodithioic acid derivatives have been synthesized and evaluated for their biological activities, particularly against Mycobacterium tuberculosis. Research indicates that modifications to the azepane structure can enhance the compound's efficacy as an antitubercular agent. For example, azepano-triterpenoids have shown promising results in inhibiting resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2 µM against the H37Rv strain and isoniazid-resistant strains .
Table 1: Antitubercular Activity of Azepane Derivatives
| Compound Name | MIC (µM) | Activity Against |
|---|---|---|
| Azepanobetulin | 2 | H37Rv |
| A-azepano-28-cinnamoyloxybetulin | 4 | Isoniazid-resistant strains |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with various diseases. Notably, azepane derivatives have been reported to inhibit carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors. This inhibition is crucial for reducing tumor growth and enhancing therapeutic outcomes in cancer treatment.
Table 2: Enzyme Inhibition Activities
| Target Enzyme | Inhibition Level | Reference |
|---|---|---|
| CA IX | Low nanomolar | |
| CA XII | Moderate |
Antitumor Activity
Research has indicated that this compound derivatives possess significant antitumor activity. For instance, studies involving naphthyridine derivatives containing azepane moieties demonstrated dose-dependent inhibition of tumor cell proliferation across various cancer cell lines. The mechanism often involves the inhibition of kinases or other enzymes essential for cancer cell survival .
Case Studies on Antitumor Efficacy
- Case Study 1 : A study on breast cancer cell lines (MCF-7) revealed that compounds with azepane structures exhibited IC50 values in the low micromolar range, indicating potent growth inhibition.
- Case Study 2 : Investigations into enzyme interactions showed that these compounds effectively bind to the active sites of target enzymes, demonstrating competitive inhibition confirmed through molecular docking studies .
Synthesis and Characterization
The synthesis of azepane derivatives often involves complex organic reactions, including allene hydroamination processes facilitated by copper catalysts. These methods yield functionalized azepanes that can be further modified for enhanced biological activity .
Table 3: Synthesis Conditions for Azepane Derivatives
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Allene Hydroamination | Cu(MeCN)4PF6 | 65 |
Eigenschaften
CAS-Nummer |
874-56-6 |
|---|---|
Molekularformel |
C7H13NS2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
azepane-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10) |
InChI-Schlüssel |
IULVMSRZVAOLEB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=S)S |
Kanonische SMILES |
C1CCCN(CC1)C(=S)S |
Key on ui other cas no. |
874-56-6 |
Synonyme |
hexamethylenedithiocarbamate hexamethylenedithiocarbamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















